Melamine

Description

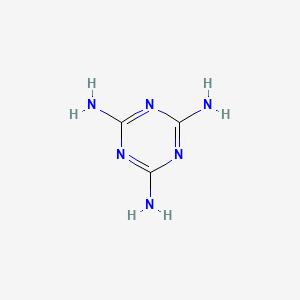

This compound is a trimer of cyanamide, with a 1,3,5-triazine skeleton. It has a role as a xenobiotic metabolite. It is functionally related to a cyanamide. It is a conjugate base of a this compound(1+).

This compound has been reported in Apis cerana, Euglena gracilis, and Aeromonas veronii with data available.

This compound is an organic base and a trimer of cyanamide, with a 1,3,5-triazine skeleton. Like cyanamide, it contains 66% nitrogen by mass and, if mixed with resins, has fire retardant properties due to its release of nitrogen gas when burned or charred, and has several other industrial uses. This compound is also a metabolite of cyromazine, a pesticide. It is formed in the body of mammals who have ingested cyromazine. It has been reported that cyromazine can also be converted to this compound in plants. This compound is described as Harmful if swallowed, inhaled or absorbed through the skin. Chronic exposure may cause cancer or reproductive damage. Eye, skin and respiratory irritant. However, the short-term lethal dose is on a par with common table salt with an LD50 of more than 3 grams per kilogram of bodyweight.[15] U.S. Food and Drug Administration (FDA) scientists explained that when this compound and cyanuric acid are absorbed into the bloodstream, they concentrate and interact in the urine-filled renal tubules, then crystallize and form large numbers of round, yellow crystals, which in turn block and damage the renal cells that line the tubes, causing the kidneys to malfunction.

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHMPZPIAZGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6, Array | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25778-04-5, Array | |

| Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25778-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020802 | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |

CAS No. |

108-78-1, 5432-64-4 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MELAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3GP2YSD88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

melamine synthesis from urea reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanism of Melamine Synthesis from Urea

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Abstract

This compound (2,4,6-triamino-1,3,5-triazine), a nitrogen-rich organic compound, is a critical raw material in the synthesis of amino resins, primarily this compound-formaldehyde (MF) resins, which are valued for their exceptional durability, heat, and chemical resistance.[1] The predominant industrial route to this compound production is the thermal decomposition, or pyrolysis, of urea. This process is elegant in its use of a low-cost, readily available feedstock, yet complex in its underlying reaction mechanism and the engineering required for high-yield, high-purity production.[2][3] This guide provides a detailed exploration of the core reaction mechanism, delineates the pathways for key intermediates, and contrasts the two primary industrial methodologies: high-pressure, non-catalytic liquid-phase synthesis and low-pressure, catalytic gas-phase synthesis. By explaining the causality behind process choices and operational parameters, this document serves as a comprehensive resource for professionals seeking to understand and optimize this pivotal industrial chemical transformation.

The Overall Stoichiometry: A Multi-Step Transformation

The conversion of urea into this compound is an endothermic process that can be summarized by the following overall reaction equation:

6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂ [4][5]

This equation, however, belies the complexity of the reaction, which proceeds through a series of key intermediate steps rather than a single concerted transformation.[6] The process fundamentally involves the decomposition of urea and the subsequent cyclotrimerization and amination of the resulting reactive intermediates.[7] Understanding these steps is crucial for controlling reaction selectivity and minimizing the formation of undesirable byproducts.

Core Reaction Mechanism: From Urea to Triazine Ring

The synthesis of this compound from urea is not a direct conversion but a cascade of reactions. The mechanism involves two principal stages: the endothermic decomposition of urea to form isocyanic acid, followed by the condensation and amination of intermediates to form the stable triazine ring of this compound.[4][7]

Step 1: Urea Decomposition to Isocyanic Acid

The initial and rate-determining step is the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (NH₃).[4][8]

(NH₂)₂CO ⇌ HNCO + NH₃

This reaction is reversible and endothermic. The ammonia generated in this step, as well as additional ammonia often fed into the reactor, plays a critical role in subsequent steps and in suppressing the formation of byproducts through deammonization.[4]

Step 2: Formation of Intermediates and Cyclization

The highly reactive isocyanic acid intermediate undergoes a series of reactions to form the this compound structure. While several parallel pathways have been proposed, a widely accepted sequence involves the trimerization of isocyanic acid to form cyanuric acid (C₃H₃N₃O₃), followed by a stepwise amination.

-

Trimerization: Three molecules of isocyanic acid polymerize to form cyanuric acid. 3 HNCO → C₃H₃N₃O₃ (Cyanuric Acid)

-

Stepwise Amination: The cyanuric acid then reacts with the ammonia present in the reactor in a sequential process, replacing the hydroxyl groups with amino groups. This proceeds through the intermediates ammelide and ammeline.[9][10]

-

Cyanuric Acid + NH₃ → Ammelide + H₂O

-

Ammelide + NH₃ → Ammeline + H₂O

-

Ammeline + NH₃ → this compound + H₂O

-

The water produced during amination can react with isocyanic acid to generate carbon dioxide and ammonia, which helps to drive the overall reaction towards this compound formation.[8]

The following diagram illustrates the primary mechanistic pathway from urea to this compound.

Caption: Primary reaction pathway for this compound synthesis from urea.

Industrial Synthesis Methodologies

Industrially, the synthesis of this compound from urea is performed using two distinct processes: a high-pressure, liquid-phase method and a low-pressure, gas-phase method.[4][11] The choice between these processes involves trade-offs in capital cost, energy efficiency, catalyst requirements, and product purity.

High-Pressure, Liquid-Phase Synthesis (Non-Catalytic)

The high-pressure process is an older, yet still widely used, technology that operates without a catalyst.[12]

-

Feed Preparation: Molten urea, typically sourced directly from an adjacent urea plant, is pressurized to the reaction pressure.

-

Reaction: The molten urea is fed into a dedicated high-pressure reactor. Hot ammonia gas is often co-fed to inhibit deammonization side reactions.[13] The reactor is maintained at a pressure above 70 bar (typically 80-150 bar) and a temperature between 360°C and 450°C.[11][12][14] The high pressure is essential to keep the reactants and the this compound product in a liquid phase, which facilitates the reaction kinetics without a catalyst.

-

Separation: The reactor effluent, a liquid mixture of molten this compound, dissolved byproducts, ammonia, and carbon dioxide, is passed to a gas separator. Here, the gaseous off-gas (NH₃ and CO₂) is separated from the molten this compound.[15]

-

Purification (Quenching): The molten this compound is then rapidly cooled, or "quenched," typically with an aqueous ammonia solution.[16] This step serves to solidify the this compound and dissolve unreacted urea and some byproducts.

-

Final Processing: The resulting this compound slurry undergoes crystallization, filtration, and drying to yield a high-purity solid product. The off-gases are typically recycled back to the upstream urea plant.[8]

The diagram below outlines the typical workflow for the high-pressure process.

References

- 1. A Study on Byproducts in the High-Pressure this compound Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound From Urea: Production Process [jinjiangthis compound.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound Manufacturing Process ~ Blog de ingeniería química [iqriosity.blogspot.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. data.epo.org [data.epo.org]

- 12. This compound Production: A Chemical Processing Overview [phxequip.com]

- 13. EP1140869A1 - High-pressure process for the preparation of this compound from urea - Google Patents [patents.google.com]

- 14. WO2003080584A1 - Process for the production of this compound from urea, and particularly for the separation of this compound from off-gas - Google Patents [patents.google.com]

- 15. US4565867A - Anhydrous high-pressure this compound synthesis - Google Patents [patents.google.com]

- 16. High pressure this compound and low-pressure this compound [easthony.cn]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Melamine

Introduction: Beyond the Resin - The Solid-State Chemistry of Melamine

This compound (2,4,6-triamino-1,3,5-triazine), a nitrogen-rich organic compound with the chemical formula C₃H₆N₆, is widely recognized for its role in the production of thermosetting plastics, laminates, and fire retardants.[1] However, for researchers, scientists, and drug development professionals, the true potential and behavior of this compound as a molecular entity are deeply rooted in its solid-state chemistry. The spatial arrangement of this compound molecules in a crystal lattice dictates its physical and chemical properties, influencing everything from solubility and stability to its interaction with other molecules.

This technical guide provides a comprehensive exploration of the crystal structure of this compound, with a particular focus on its polymorphism—the ability of a compound to exist in more than one crystalline form. Understanding and controlling polymorphism is a cornerstone of modern materials science and pharmaceutical development, as different polymorphs of the same compound can exhibit vastly different properties. Herein, we delve into the intricacies of this compound's primary crystal form and its behavior under high pressure, offering both foundational knowledge and practical insights for its characterization.

Part 1: The Foundational Structure - this compound Form I

Under ambient conditions, this compound crystallizes in a monoclinic system, a form that is thermodynamically stable and most commonly encountered. This primary polymorph is herein designated as Form I.

Molecular and Crystal Structure

The this compound molecule consists of a planar s-triazine ring, a six-membered ring of alternating carbon and nitrogen atoms, with three amino (-NH₂) groups attached to the carbon atoms.[1] This molecular structure is rich in hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms), a feature that profoundly governs its crystal packing.

In the solid state, this compound molecules arrange themselves into a highly ordered, three-dimensional lattice. The crystal structure of Form I is characterized by an extensive network of intermolecular hydrogen bonds. These interactions link the amino groups of one molecule to the ring nitrogens of neighboring molecules, creating a layered, sheet-like structure.[2] This robust hydrogen-bonding network is responsible for this compound's high melting point (it sublimes and decomposes at approximately 345°C) and its low solubility in most organic solvents.[3]

Crystallographic Data for this compound Form I

The accepted crystal structure for this compound Form I is monoclinic with the space group P2₁/a. The unit cell parameters are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 10.54 Å |

| b | 7.45 Å |

| c | 7.25 Å |

| β | 112.1° |

| Z (molecules per unit cell) | 4 |

Note: These values are representative and may vary slightly between different crystallographic studies.

Part 2: The Influence of Pressure - High-Pressure Polymorphism

While Form I is the stable form at ambient pressure, the application of high pressure can induce phase transitions, leading to the formation of different polymorphs. This phenomenon is of significant interest in fields such as materials science and geology, where materials are often subjected to extreme conditions.

High-pressure studies on this compound have revealed a complex polymorphic landscape. Several investigations have confirmed that this compound undergoes one or more phase transitions at pressures above ambient.[4][5]

The Monoclinic to Triclinic Transition

A notable and reversible phase transition has been observed at high pressures, where the initial monoclinic structure of Form I transforms into a triclinic polymorph.[2] This transition involves a significant rearrangement of the intermolecular interactions and a more efficient packing of the this compound molecules to accommodate the increased pressure. The individual this compound molecules, however, remain remarkably rigid, with their fundamental geometry changing very little.[2]

The exact pressure at which this transition occurs can vary depending on the pressure-transmitting medium used in the experiment, but it is typically observed in the gigapascal (GPa) range.[2] Further increases in pressure may lead to additional, more subtle structural changes.

The existence of high-pressure polymorphs underscores the sensitivity of this compound's crystal structure to external stimuli and highlights the potential for tuning its solid-state properties through the application of pressure.

Part 3: Experimental Characterization of this compound Polymorphs

The identification and characterization of different polymorphic forms are crucial for both fundamental research and practical applications. A combination of analytical techniques is typically employed to unambiguously determine the crystal structure and properties of a given polymorph.

Experimental Workflow for Polymorph Characterization

The following diagram illustrates a typical workflow for the preparation and characterization of this compound polymorphs.

Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.

Step-by-Step Methodologies

3.2.1 Preparation of this compound Form I by Slow Evaporation

This protocol describes a standard method for obtaining high-quality crystals of this compound Form I. The principle behind this method is to allow the solvent to evaporate slowly, providing sufficient time for the this compound molecules to arrange themselves into the thermodynamically stable crystal lattice.

-

Dissolution: Prepare a saturated solution of this compound in a suitable solvent. While this compound's solubility is low in many solvents, hot water or dimethyl sulfoxide (DMSO) can be used.[6] For example, dissolve this compound in deionized water at a temperature near its boiling point until no more solid dissolves.

-

Filtration: While the solution is still hot, filter it through a pre-warmed filter paper to remove any insoluble impurities.

-

Crystallization: Cover the beaker containing the hot, saturated solution with a watch glass or perforated parafilm to slow down the rate of evaporation. Allow the solution to cool slowly to room temperature.

-

Crystal Growth: Leave the solution undisturbed at room temperature. As the solvent evaporates over several hours to days, crystals of this compound Form I will form.

-

Isolation and Drying: Once a sufficient quantity of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a volatile solvent like ethanol to facilitate drying. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove any residual solvent.

3.2.2 Characterization Techniques

-

Powder X-Ray Diffraction (PXRD): PXRD is the primary technique for identifying the crystal structure of a solid. Each polymorph has a unique diffraction pattern, which serves as a "fingerprint." The PXRD pattern of the prepared crystals should be compared with the standard pattern for this compound Form I from a crystallographic database (e.g., JCPDS card: 00-039-1950).[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram will show a sharp endotherm corresponding to its sublimation and decomposition. Different polymorphs would exhibit different melting/decomposition temperatures and enthalpies.

-

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The spectra are sensitive to the local environment of the molecules in the crystal lattice. Polymorphs will typically show distinct differences in their FTIR and Raman spectra, such as shifts in peak positions, changes in peak intensities, and the appearance or disappearance of peaks. For this compound, characteristic peaks include those associated with the N-H stretching of the amino groups and the breathing modes of the triazine ring.[4][7]

Part 4: Interconversion of Polymorphs - A Matter of Conditions

The transformation from one polymorphic form to another is a critical aspect of polymorphism. This interconversion can be driven by various factors, including temperature, pressure, and mechanical stress.

The relationship between this compound's polymorphs can be visualized as follows:

Caption: Relationship and interconversion pathway between this compound Form I and its high-pressure polymorph(s).

The reversible nature of the pressure-induced phase transition in this compound indicates that Form I is the thermodynamically favored form at ambient pressure, while the high-pressure form is stabilized by the reduction in volume under compression.

Conclusion: A Foundation for Future Research

This guide has provided a detailed overview of the crystal structure of this compound Form I and the phenomenon of its high-pressure polymorphism. A thorough understanding of this compound's solid-state chemistry is paramount for researchers and scientists working with this versatile compound. The experimental protocols and characterization techniques outlined herein offer a practical framework for the preparation and analysis of this compound's crystalline forms.

While the existence of multiple polymorphs of pure this compound under ambient conditions remains to be conclusively demonstrated, the study of its high-pressure behavior and its propensity to form a wide array of co-crystals and salts highlights the rich and complex nature of its supramolecular chemistry. Future research in this area will undoubtedly uncover new crystalline forms and further elucidate the intricate relationship between structure and properties in this important industrial chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. CN1802359A - Crystallization method of this compound melt - Google Patents [patents.google.com]

A Technical Guide to Quantum Chemical Calculations of Melamine's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction: Melamine Beyond the Headlines

This compound (2,4,6-triamino-1,3,5-triazine) is a nitrogen-rich organic compound widely recognized for its role in the production of durable thermosetting plastics and laminates.[1] Its high nitrogen content also led to its infamous misuse as an adulterant in foodstuffs to artificially inflate protein content readings.[2] Beyond these applications and controversies, this compound's unique electronic structure makes it a valuable building block in supramolecular chemistry and materials science, including the synthesis of graphitic carbon nitride (g-CN) materials for catalytic applications.[3][4]

Understanding the distribution and reactivity of electrons within the this compound molecule is paramount for controlling its chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to investigate this electronic structure.[5] This guide offers a comprehensive walkthrough of the theoretical foundations, practical methodologies, and interpretive frameworks for performing and understanding these calculations, providing actionable insights for researchers in materials science and drug development.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. For a molecule like this compound, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy.[6]

-

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. This approach is computationally efficient and has been shown to be effective for a wide range of chemical systems.

-

Functionals: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked starting point for organic molecules. Studies on this compound have demonstrated that B3LYP, in conjunction with appropriate basis sets, provides results in good agreement with experimental data for geometry and vibrational frequencies.[7][8]

-

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a popular and effective choice for calculations on this compound.[7][8]

-

6-311: This indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons.

-

++G: These symbols denote the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing systems with lone pairs and for calculating properties related to intermolecular interactions, such as hydrogen bonding, which is a key feature of this compound chemistry.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

-

Methodology: A Step-by-Step Computational Workflow

This section outlines a detailed, reproducible protocol for calculating the electronic structure of this compound using a typical quantum chemistry software package like Gaussian or ORCA.

Experimental Protocol: this compound Calculation Workflow

-

Step 1: Geometry Optimization

-

Objective: To find the lowest-energy three-dimensional arrangement of atoms.

-

Procedure:

-

Construct an initial 3D structure of the this compound molecule using a molecular builder.

-

Set up the calculation with the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Specify the Opt keyword to initiate a geometry optimization.

-

The algorithm will iteratively adjust atomic positions to minimize the total energy of the molecule. The optimized structure represents a stationary point on the potential energy surface.[9]

-

-

-

Step 2: Frequency Analysis

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the vibrational (infrared and Raman) spectra.

-

Procedure:

-

Use the optimized geometry from Step 1 as the input.

-

Perform a frequency calculation (Freq keyword) at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry searching.

-

The output will provide the vibrational frequencies and their corresponding IR and Raman intensities, which can be compared with experimental spectra for validation.[10][11] Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values.[9]

-

-

-

Step 3: Electronic Structure and Property Analysis

-

Objective: To analyze the distribution of electrons and predict chemical reactivity.

-

Procedure:

-

Using the validated minimum-energy structure, perform a single-point energy calculation.

-

Request additional analyses using relevant keywords:

-

-

Visualization of the Computational Workflow

The entire process can be visualized as a logical sequence, ensuring that each step validates the previous one before proceeding to deeper analysis.

Caption: Workflow for Quantum Chemical Analysis of this compound.

Interpreting the Results: From Data to Chemical Insight

The output of these calculations provides a wealth of data. The key is to translate this data into a coherent picture of this compound's electronic behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[13]

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is typically localized on the amino groups and the triazine ring, indicating these are the primary sites for electrophilic attack.[14]

-

LUMO: Represents the ability to accept an electron. The LUMO is generally distributed over the triazine ring, highlighting its electron-accepting character.[14]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[15] A larger gap implies higher stability and lower chemical reactivity. DFT calculations using B3LYP/6-311G(d,p) have been used to determine this gap, which correlates with the molecule's electronic transitions.[16]

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | Varies with method | Indicates electron-donating ability |

| LUMO Energy | Varies with method | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~3.11 - 4.49 eV | Reflects chemical reactivity and stability[15][16] |

Note: Specific energy values depend on the exact level of theory and software used. The values presented are indicative based on literature.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution on the molecule's surface.[17] It acts as a reactivity map, showing where the molecule is most likely to interact with other charged species.[18]

-

Negative Potential (Red/Yellow): Regions of negative potential, typically found around the nitrogen atoms of the triazine ring, are electron-rich.[2] These sites are susceptible to electrophilic attack and are the primary locations for hydrogen bond acceptance.

-

Positive Potential (Blue): Regions of positive potential are located around the hydrogen atoms of the amino groups.[19] These electron-deficient sites are prone to nucleophilic attack and act as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more quantitative picture of the bonding and charge distribution within the Lewis structure framework.[12]

-

Charge Delocalization: NBO analysis can quantify the stability of the molecule arising from hyperconjugative interactions, such as the delocalization of lone pair electrons from the amino nitrogens into the antibonding orbitals (σ*) of the triazine ring.[7] This delocalization is a key feature of this compound's aromaticity and stability.

-

Donor-Acceptor Interactions: The analysis reveals interactions between filled "donor" NBOs (like lone pairs or bonds) and empty "acceptor" NBOs (like antibonds). The energy of these interactions quantifies the degree of electron delocalization.[20]

Conceptual Diagram of Reactivity

The calculated electronic properties directly inform our understanding of this compound's interactions and reactivity.

Caption: Relating Calculated Properties to Chemical Behavior.

Validation and Spectroscopic Prediction

A crucial aspect of computational chemistry is validating the results against experimental data.

-

Vibrational Spectra: As mentioned, the calculated vibrational frequencies from the Freq analysis can be directly compared to experimental FT-IR and FT-Raman spectra. Good agreement between scaled theoretical frequencies and experimental peak positions confirms the accuracy of the optimized geometry and the chosen computational method.[7][21]

-

UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT).[22] This method calculates the energies of excited states, allowing for the simulation of the absorption spectrum.[23] For this compound, TD-DFT calculations can identify the specific molecular orbitals involved in the π → π* and n → π* transitions that give rise to its characteristic absorption profile.[24]

Applications in Research and Development

The insights gained from these calculations have direct applications for the target audience:

-

Materials Science: Understanding the electronic structure and intermolecular interaction sites (hydrogen bonding) is fundamental to designing novel this compound-based materials.[3] For instance, predicting how modifications to the this compound structure will affect the HOMO-LUMO gap can guide the synthesis of new polymers with tailored electronic and optical properties.[25] The calculations also help explain the self-assembly of this compound on surfaces, which is crucial for developing 2D materials.[26][27]

-

Drug Development and Toxicology: While this compound itself is not a therapeutic agent, the computational framework described here is standard in drug development. MEP maps are routinely used to understand drug-receptor interactions, predicting how a molecule will "dock" into the active site of a protein. Understanding the electronic properties of this compound and its metabolites is also key to elucidating the mechanisms of its toxicity, particularly its propensity to co-crystallize with molecules like cyanuric acid, leading to kidney damage.[1]

Conclusion

Quantum chemical calculations provide an indispensable toolkit for dissecting the electronic structure of this compound. By leveraging DFT with appropriate functionals and basis sets, researchers can obtain a detailed, atom-level understanding of its geometry, stability, and reactivity. The ability to predict properties like the HOMO-LUMO gap, electrostatic potential, and spectroscopic signatures allows for a rational approach to the design of new materials and provides critical insights into its interactions with biological systems. This guide serves as a foundational protocol, empowering scientists to apply these powerful computational methods to their specific research challenges.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Synchrotron X‐ray Electron Density Analysis of Chemical Bonding in the Graphitic Carbon Nitride Precursor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. A new quantum approach to solve electronic structures of complex materials | Pritzker School of Molecular Engineering | The University of Chicago [pme.uchicago.edu]

- 6. Exploring the evolution patterns of melem from thermal synthesis of this compound to graphitic carbon nitride - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03337B [pubs.rsc.org]

- 7. Molecular structure and vibrational spectroscopic investigation of this compound using DFT theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. IR spectroscopy and theoretical vibrational calculation of the this compound molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. IR spectroscopy and theoretical vibrational calculation of the this compound molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. IR spectroscopy and theoretical vibrational calculation of the this compound molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) DOI:10.1039/A701732D [pubs.rsc.org]

- 12. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 13. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE [irjweb.com]

- 14. Time-dependent solvothermal synthesis of this compound cyanurate and this compound diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02843D [pubs.rsc.org]

- 15. irjweb.com [irjweb.com]

- 16. researchgate.net [researchgate.net]

- 17. MEP [cup.uni-muenchen.de]

- 18. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 19. researchgate.net [researchgate.net]

- 20. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Computationally-accelerated prediction of polyester-melamine coatings degradation to design sustainable organically-coated steels for outdoor applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

melamine solubility in aqueous and organic solvents

An In-Depth Technical Guide to the Solubility of Melamine in Aqueous and Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (1,3,5-triazine-2,4,6-triamine), a nitrogen-rich organic compound, is a critical raw material in the synthesis of thermosetting plastics, flame retardants, and other industrial products.[1] Its utility in various applications, from material science to potential roles in drug development, is fundamentally governed by its solubility characteristics. Understanding the interplay between this compound's molecular structure and its behavior in different solvent systems is paramount for process optimization, formulation development, and analytical method design. This technical guide provides a comprehensive examination of this compound's solubility in both aqueous and organic media, grounded in fundamental chemical principles and supported by quantitative data. We will explore the causal mechanisms behind its solubility profile, detail robust experimental methodologies for its determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

The Molecular Basis of this compound's Solubility

This compound is a white, crystalline solid at room temperature.[2] Its solubility behavior is a direct consequence of its unique molecular architecture: a planar, aromatic 1,3,5-triazine ring featuring three exocyclic amino (-NH₂) groups. This structure imparts a distinct polarity and a remarkable capacity for hydrogen bonding.

-

Hydrogen Bond Donor and Acceptor: The three amino groups serve as potent hydrogen bond donors, while the electron-rich nitrogen atoms within the triazine ring act as hydrogen bond acceptors. This dual capability allows this compound to form extensive hydrogen-bonding networks with itself (contributing to its high melting point of ~354°C) and with suitable solvent molecules.[1][2][3]

-

Polarity: The symmetrical distribution of highly electronegative nitrogen atoms makes the this compound molecule polar, predisposing it to favorable interactions with polar solvents.

The ability to form these intermolecular forces, particularly hydrogen bonds, is the primary driver of this compound's dissolution in any given solvent.

Caption: this compound's amino groups act as H-bond donors and ring nitrogens as H-bond acceptors.

Key Factors Influencing Solubility

The extent to which this compound dissolves is not static; it is critically influenced by the solvent type, temperature, and pH of the medium.

Solvent Type: The "Like Dissolves Like" Principle

-

Polar Protic Solvents: this compound exhibits its highest solubility in polar protic solvents like water, hot ethylene glycol, and glycerol.[4] These solvents can effectively engage in hydrogen bonding, solvating the this compound molecule and overcoming the strong intermolecular forces in the this compound crystal lattice.

-

Polar Aprotic Solvents: Solubility is moderate in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).[5] While these solvents can act as hydrogen bond acceptors, they lack donor capabilities, leading to less effective solvation compared to protic solvents.

-

Nonpolar Solvents: this compound is virtually insoluble in nonpolar or weakly polar solvents like benzene, ethers, and carbon tetrachloride.[4] These solvents cannot form hydrogen bonds and offer insufficient solvation energy to break apart the this compound crystal structure.

Effect of Temperature

For most solid solutes, including this compound, solubility is an endothermic process. According to Le Chatelier's principle, increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent bonds, favoring the dissolution process. The solubility of this compound in water, for instance, increases dramatically with temperature.[6] At 20°C, its solubility is approximately 3.1 g/L, but this rises to 64 g/L at 100°C.[4] This strong temperature dependence is a crucial parameter in industrial processes like this compound-formaldehyde resin synthesis and for recrystallization procedures.[7]

Effect of pH

This compound is a weak base (pKb ≈ 9.0) and its solubility is highly dependent on the pH of the aqueous medium.[8]

-

Acidic Conditions: In acidic solutions, the amino groups on the this compound molecule become protonated, forming soluble this compound salts.[8][9] This effect is pronounced; under strongly acidic conditions, solubility increases significantly.[4] This principle is often exploited in analytical sample preparation, where acidic solutions are used to extract this compound from complex matrices.[10]

-

Neutral Conditions: Solubility is lowest in the neutral to weakly acidic pH range of approximately 5 to 7.[11]

-

Alkaline Conditions: Solubility in alkaline solutions is slightly greater than in neutral water but significantly lower than in acidic conditions.[2][4]

Quantitative Solubility Data

The following tables summarize the reported solubility of this compound in various common solvents. This data is essential for selecting appropriate solvent systems for synthesis, formulation, or analytical extraction.

Table 1: Solubility of this compound in Aqueous Solution at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) | Solubility (g / L) | Reference |

|---|---|---|---|

| 20 | ~0.31 | ~3.1 | [4] |

| 25 | ~0.35 | ~3.5 | [2] |

| 40 | <0.9 | <9.0 | [4] |

| 100 | ~6.4 | ~64 | [4] |

| 110 | ~7.1 | ~71 |[4] |

Table 2: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Solubility (g / L) | Reference |

|---|---|---|---|---|

| Methanol | Room Temp. | Soluble | >3.5 | [2][9] |

| Ethanol | 30 | 0.06 | 0.6 | [4] |

| Acetone | 30 | 0.03 | 0.3 | [4] |

| Dimethylformamide (DMF) | 30 | 0.01 | 0.1 | [4] |

| Dimethyl Sulfoxide (DMSO) | Room Temp. | Soluble | - | [5][12] |

| Ethyl Cellosolve | 30 | 1.12 | 11.2 | [4] |

| Hot Ethylene Glycol | - | Soluble | - | [4] |

| Glycerol | 140 | 10.0 | 100 | [13] |

| Pyridine | - | Soluble | - | [4] |

| Benzene | - | Insoluble | - | [4] |

| Carbon Tetrachloride | - | Insoluble | - |[4] |

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

Accurate determination of solubility is a cornerstone of physical chemistry. The isothermal saturation method is a robust and widely accepted technique. The workflow involves achieving equilibrium between the solid solute and the solvent at a constant temperature, followed by quantification of the dissolved analyte in the saturated solution.

Causality Behind Experimental Choices

-

Using Excess Solute: Ensures that the solution reaches its maximum saturation point at the given temperature.

-

Constant Temperature Control: Solubility is highly temperature-dependent. A water bath or incubator is critical to eliminate temperature fluctuations, which would lead to erroneous results.

-

Extended Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration period (e.g., 24-48 hours) with constant agitation is necessary to ensure a true thermodynamic equilibrium is reached.

-

High-Speed Centrifugation/Filtration: This step is crucial for cleanly separating the saturated liquid phase (supernatant) from the undissolved solid without causing precipitation due to temperature changes. Using a syringe filter is a common and effective method.

-

Accurate Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying this compound due to its high sensitivity, specificity, and reproducibility.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional C18 columns because it provides better retention for polar compounds like this compound.[14][15]

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed vessel (e.g., a glass vial with a screw cap).

-

Equilibration: Place the vessel in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C). Agitate the slurry for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vessel from the shaker. Immediately centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particles are transferred, pass the aliquot through a 0.22 µm syringe filter (e.g., PTFE or Nylon).

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

References

- 1. Novel this compound – salicylic salt solvates and co-crystals; an analysis of the energetic parameters of the intermolecular hydrogen bonds stabilizing the ... - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00684G [pubs.rsc.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Solubility Of this compound Overview Clearly [jinjiangthis compound.com]

- 5. rsc.org [rsc.org]

- 6. scribd.com [scribd.com]

- 7. WO2003022823A1 - Process for obtaining crystalline this compound from this compound melt - Google Patents [patents.google.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fssai.gov.in [fssai.gov.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. Recent developments in the detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fsis.usda.gov [fsis.usda.gov]

The In-Depth Technical Guide to the Thermal Decomposition Pathways of Pure Melamine

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Core Mechanisms and Analytical Methodologies

Preamble: Beyond the Basics of Melamine's Thermal Behavior

This compound (C₃H₆N₆), a nitrogen-rich triazine compound, is not merely a component in resins and laminates; its thermal decomposition characteristics are of profound interest in fields ranging from flame retardant development to materials science. Understanding the intricate pathways of its decomposition is crucial for predicting material stability, designing safer products, and controlling the formation of various condensed-phase and gaseous products. This guide moves beyond a simplistic overview to provide a detailed, scientifically grounded exploration of the thermal decomposition of pure this compound. We will delve into the causality behind its multi-stage degradation, elucidate the experimental methodologies for its characterization, and present the quantitative data necessary for robust scientific inquiry.

Section 1: The Core Thermal Decomposition Cascade of this compound

The thermal decomposition of this compound is not a simple, one-step process. It is a complex series of endothermic reactions involving condensation and the release of ammonia (NH₃).[1] This process can be broadly categorized into three main stages, each characterized by the formation of progressively more condensed and thermally stable structures.

Initial Decomposition and the Formation of Melam and Melem

When heated, pure this compound undergoes a series of condensation reactions. The initial stages of decomposition involve the loss of ammonia molecules, leading to the formation of more complex structures.[2] Key intermediates in this process are melam, melem, and ultimately melon.[2] ReaxFF molecular dynamics simulations have revealed that the initial decomposition pathways are temperature-dependent and can involve dimerization, NH₂ elimination to yield C₃N₅H₄ radicals, and direct cleavage of the triazine ring.[3]

The first significant mass loss in the thermal decomposition of this compound is associated with its sublimation and the onset of condensation reactions. This typically begins at temperatures above 300°C.[4] The primary reactions involve the linking of two this compound molecules with the elimination of one molecule of ammonia to form melam (C₆H₉N₁₁). As the temperature increases, further condensation occurs, leading to the formation of melem (C₆H₆N₁₀) with the additional loss of ammonia.

Advanced Condensation to Melon and Carbon Nitrides